L-Aspartic acid--N,N-diethylethanamine (1/1)
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Overview
Description
L-Aspartic acid–N,N-diethylethanamine (1/1) is a compound formed by the combination of L-aspartic acid and N,N-diethylethanamine in a 1:1 molar ratio. L-aspartic acid is a naturally occurring amino acid, while N,N-diethylethanamine is an organic compound commonly used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid–N,N-diethylethanamine (1/1) can be achieved through biocatalytic enantioselective hydroamination. This method involves the use of ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst. The reaction typically involves the addition of structurally diverse arylalkylamines to fumarate, resulting in the formation of N-substituted L-aspartic acids with high enantiopurity .
Industrial Production Methods
Industrial production of L-Aspartic acid–N,N-diethylethanamine (1/1) may involve the optimization of fermentation processes using genetically engineered Escherichia coli strains. These strains can be cultured in cost-effective media, such as corn plasm, to produce L-aspartic acid, which can then be reacted with N,N-diethylethanamine under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid–N,N-diethylethanamine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products
Scientific Research Applications
L-Aspartic acid–N,N-diethylethanamine (1/1) has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development.
Industry: It is used in the production of food additives and nutraceuticals.
Mechanism of Action
The mechanism of action of L-Aspartic acid–N,N-diethylethanamine (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate metabolic pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Aspartic acid–N,N-diethylethanamine (1/1) include:
N-Substituted L-aspartic acids: These compounds have similar structures and are used as chiral building blocks in organic synthesis.
L-Aspartic acid derivatives: These include various esters and amides of L-aspartic acid.
Uniqueness
L-Aspartic acid–N,N-diethylethanamine (1/1) is unique due to its specific combination of L-aspartic acid and N,N-diethylethanamine, which imparts distinct chemical and biological properties.
Properties
CAS No. |
677307-71-0 |
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Molecular Formula |
C10H22N2O4 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(2S)-2-aminobutanedioic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C4H7NO4/c1-4-7(5-2)6-3;5-2(4(8)9)1-3(6)7/h4-6H2,1-3H3;2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
InChI Key |
OPKFUTVILQWXOR-WNQIDUERSA-N |
Isomeric SMILES |
CCN(CC)CC.C([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CCN(CC)CC.C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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